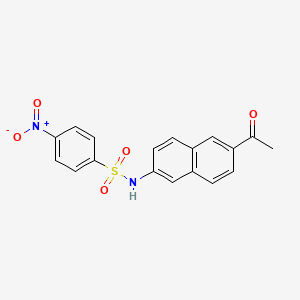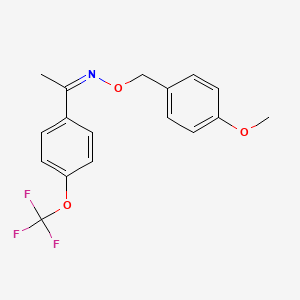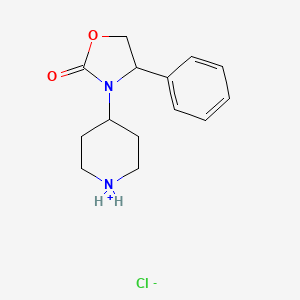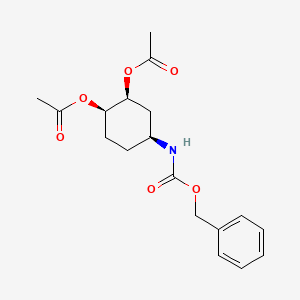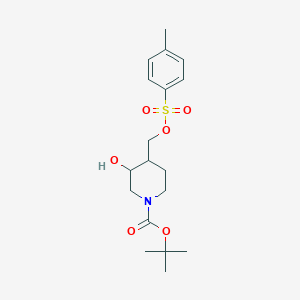
tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a tosyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate, which is then subjected to tosylation to introduce the tosyloxy group. The reaction conditions often require anhydrous solvents and specific reagents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency. The process may also be optimized to reduce waste and improve overall yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate is used as an intermediate for the preparation of various complex molecules. Its unique reactivity makes it valuable for constructing piperidine-based frameworks .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of pharmaceuticals targeting specific pathways or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, allowing the compound to react with nucleophiles to form new bonds. This reactivity is leveraged in synthetic chemistry to create diverse molecular structures .
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the tosyloxy group, making it less reactive in substitution reactions.
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate: Similar but with different substituents on the piperidine ring.
1-Boc-4-hydroxypiperidine: Another similar compound used in organic synthesis, but with different protective groups.
Uniqueness: The presence of both the hydroxy and tosyloxy groups in tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate provides unique reactivity patterns, making it a versatile intermediate in synthetic chemistry. Its ability to undergo multiple types of reactions under various conditions sets it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-12-14-9-10-19(11-16(14)20)17(21)25-18(2,3)4/h5-8,14,16,20H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTARKGLQJXZCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

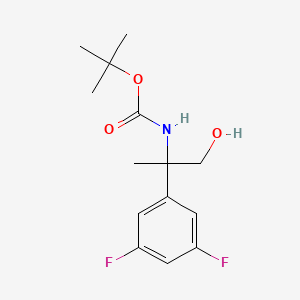
![(2R,3AS,9bR)-1,3a-dimethyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2-carboxamide](/img/structure/B8079912.png)
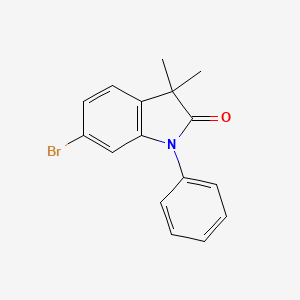
![2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride](/img/structure/B8079931.png)
![4'-Chloro-2-(hydroxymethyl)-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-ol](/img/structure/B8079944.png)
![5-Fluoro-3-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8079952.png)
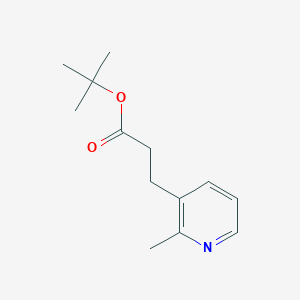
![5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B8079966.png)
